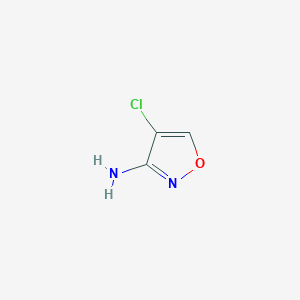

4-Chloroisoxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROCLEQLTVECMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 4 Chloroisoxazol 3 Amine and Its Functionalized Analogs

Direct Synthetic Routes to the 4-Chloroisoxazol-3-amine Core

Direct synthetic routes aim to construct the fully substituted isoxazole (B147169) ring from acyclic precursors in a limited number of steps. These methods are often valued for their efficiency but can present significant challenges in controlling the arrangement of substituents.

Cyclization-Based Syntheses of Isoxazole Ring Systems

The construction of the isoxazole ring is most classically achieved through the cyclocondensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or a synthetic equivalent. However, this approach frequently leads to a mixture of regioisomers, complicating purification and reducing yields. nih.gov

A more regioselective approach involves the reaction of hydroxylamine with α,β-dihalo nitriles in an alkaline medium. This method directly installs the 3-amino group from the nitrile moiety. To achieve the this compound target, a suitable precursor would be a 2,3-dihalogenated nitrile where the halogen at the 2-position is chlorine. For instance, the reaction of 2-chloro-3-halopropionitrile with hydroxylamine could theoretically undergo cyclization to form the desired 3-amino-4-chloroisoxazole core. A patented process describes a similar synthesis of 3-aminoisoxazoles from α,β-dihalo carboxylic acid nitriles and hydroxylamine, highlighting the viability of this strategy. google.com

Another powerful cyclization method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Treatment of these precursors with an electrophilic halogen source, such as iodine monochloride (ICl), can yield 4-haloisoxazoles. acs.orgnih.gov While this directly installs the C4-halogen, subsequent functional group interconversion would be necessary to introduce the C3-amino group.

Table 1: Comparison of Cyclization-Based Precursors

| Precursor Type | Reagent | Key Feature | Regioselectivity Challenge |

|---|---|---|---|

| α-Chloro-β-keto nitrile | Hydroxylamine | Direct formation of 3-amino and 4-chloro pattern | Potential for side reactions |

| α,β-Dihalo nitrile | Hydroxylamine | Established route to 3-aminoisoxazoles | Requires specific dihalo precursor |

Direct Introduction of the 3-Amino Moiety onto 4-Chloroisoxazole Scaffolds

The introduction of an amino group onto a pre-formed 4-chloroisoxazole ring via nucleophilic aromatic substitution (SNAr) is a conceptually straightforward but practically challenging route. 3-Haloisoxazoles are known to be poor substrates for SNAr reactions with amines, often requiring harsh conditions such as high temperatures or the use of strong, sterically hindered bases, which can lead to modest yields and limited substrate scope. acs.org

A more successful, albeit indirect, two-step methodology has been developed that utilizes an isoxazoline (B3343090) intermediate. acs.orgacs.org This strategy involves:

Amination of a 3-bromoisoxazoline: Readily available 3-bromoisoxazolines undergo an addition-elimination reaction with a variety of primary and secondary amines in the presence of a base to afford 3-aminoisoxazolines in high yields. acs.org

Oxidation to the isoxazole: The resulting 3-aminoisoxazoline is then oxidized to the corresponding aromatic 3-aminoisoxazole (B106053). A general and effective protocol for this transformation uses iodine in the presence of imidazole. acs.org

To apply this to the target molecule, the synthesis would require a 3-bromo-4-chloroisoxazoline precursor. The reaction tolerates a wide range of amine nucleophiles, making it a versatile method for producing functionalized analogs. researchgate.net

Table 2: Two-Step Synthesis of 3-Aminoisoxazoles via Isoxazoline Intermediate

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 1 | Amination | 3-Bromoisoxazoline, Amine, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | High | acs.org |

Precursor-Mediated Synthetic Pathways

These pathways involve the synthesis of a substituted isoxazole ring followed by a series of transformations to install the required chloro and amino functionalities. These multi-step routes often provide greater flexibility and control over the final substitution pattern.

Transformations from Isoxazol-5-one Derivatives (e.g., 4-chloroisoxazol-5-ones)

Isoxazol-5-one derivatives serve as versatile precursors for highly functionalized isoxazoles. Specifically, 3,4-disubstituted isoxazol-5(4H)-ones can be synthesized via a three-component reaction between an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, such as ethyl 4-chloroacetoacetate. mdpi.com

The critical transformation is the conversion of the C5-oxo functionality to a C3-amino group. A direct conversion is difficult, but a plausible route involves leveraging rearrangement reactions common in heterocyclic chemistry. An analogous strategy has been successfully employed in the isothiazole (B42339) series, where 3-amino-4,5-dichloroisothiazole was synthesized from the corresponding 3-carbonyl azide (B81097) via a Curtius rearrangement. pleiades.online

Applying this logic to the isoxazole system, a potential synthetic sequence is:

Synthesis of a 4-chloro-isoxazole-3-carboxylic acid.

Conversion of the carboxylic acid to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or sodium azide after activation of the acid.

Curtius rearrangement of the acyl azide, which upon heating generates an isocyanate intermediate that can be hydrolyzed to the target 3-amino group.

This pathway provides a robust method for installing the 3-amino group from a more accessible carboxylic acid precursor.

Halogen Exchange and Functional Group Interconversion on Isoxazole Rings

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecular scaffold. scribd.comsolubilityofthings.com Several FGI strategies are pertinent to the synthesis of this compound.

One powerful approach is the reduction of a nitro group. The synthesis could target 4-chloro-3-nitroisoxazole, which can then be reduced to the 3-amino derivative using standard reducing agents like SnCl₂, H₂/Pd-C, or sodium dithionite. The precursor itself could be assembled by first synthesizing 3-nitroisoxazole (B15234883) and then performing a regioselective chlorination at the C4 position. Electrophilic substitution on isoxazoles is known to favor the 4-position. reddit.com

Halogen exchange reactions provide another avenue. A 4-bromoisoxazole (B1274380) derivative, which may be more readily accessible through certain cyclization or bromination routes, could be converted to the 4-chloro analog. This is typically achieved under conditions similar to the Finkelstein reaction, using a chloride salt in a suitable polar aprotic solvent. vanderbilt.edu

Furthermore, a halogen can be introduced at the C4 position via decarboxylative halogenation of an isoxazole-4-carboxylic acid using reagents like N-chlorosuccinimide (NCS). researchgate.net

Table 3: Relevant Functional Group Interconversions (FGI) for Isoxazole Synthesis

| Initial Group | Target Group | Reagents | Reaction Type |

|---|---|---|---|

| -NO₂ (at C3) | -NH₂ (at C3) | SnCl₂, H₂/Pd-C, Na₂S₂O₄ | Reduction |

| -COOH (at C3) | -NH₂ (at C3) | 1. SOCl₂ 2. NaN₃ 3. Heat (Δ) | Curtius Rearrangement |

| -Br (at C4) | -Cl (at C4) | NaCl, Acetone/DMF | Halogen Exchange |

Control of Regioselectivity and Stereoselectivity in Synthetic Design

Control of Regioselectivity

A primary challenge in isoxazole synthesis is controlling the regiochemical outcome of cyclization reactions. The standard condensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can produce two different regioisomeric isoxazoles, often with poor selectivity. nih.gov

To overcome this, more sophisticated precursors have been developed. The use of β-enamino diketones, for example, allows for excellent control over the regiochemistry of the cyclocondensation with hydroxylamine. By carefully selecting the reaction conditions—such as the solvent, the presence of additives like pyridine (B92270), or the use of a Lewis acid like BF₃·OEt₂—it is possible to selectively synthesize specific regioisomers, including the 3,4-disubstituted pattern required for the target molecule. nih.govrsc.org This level of control is crucial for developing efficient and scalable syntheses, avoiding tedious separation of isomeric mixtures.

Similarly, in 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of the nitrile oxide and the alkyne, which must be carefully chosen to favor the desired isomer.

Control of Stereoselectivity

For the target molecule, this compound, stereoselectivity is not a consideration for the final product, as the isoxazole ring is aromatic and the molecule is achiral. However, stereoselectivity can become a critical factor in the synthesis of functionalized analogs that possess stereocenters on substituents attached to the isoxazole core or during the synthesis of non-aromatic intermediates like the isoxazolines mentioned in section 2.1.2. In such cases, asymmetric synthetic methods would be required to control the configuration of newly formed chiral centers.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of complex molecules like this compound. These approaches minimize waste and can provide access to novel analogs through controlled functionalization.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative to traditional catalysis. nih.gov These catalysts can operate through various activation modes, including LUMO-lowering (Brønsted acid catalysis) and HOMO-raising (amine-based catalysis), to facilitate complex transformations. beilstein-journals.org In the context of isoxazole synthesis, organocatalytic strategies can enable the construction of the heterocyclic core through cascade reactions, where multiple bond-forming events occur in a single operation. rsc.org

For instance, the synthesis of functionalized aminoisoxazoles can be conceptualized through cascade reactions involving in-situ generated enamines or imines. rsc.orgrsc.org Chiral secondary amines are often employed as catalysts to promote asymmetric cascade reactions, leading to the construction of complex chiral molecules from simple starting materials under mild conditions. rsc.org While direct organocatalytic synthesis of this compound is not extensively documented, the principles of cascade reactions, such as aza-Michael/Michael addition sequences catalyzed by chiral squaramides, demonstrate the potential for creating highly functionalized heterocyclic systems with excellent stereocontrol. dntb.gov.ua These methodologies could be adapted for the synthesis of precursors to this compound, introducing functionality and stereocenters in a controlled manner.

Table 1: Examples of Organocatalytic Cascade Strategies for Heterocycle Synthesis

| Catalyst Type | Reaction | Key Features | Potential Application |

| Chiral Secondary Amine | Asymmetric Cascade Reactions | One-pot transformations, high stereocontrol, mild conditions. rsc.org | Construction of chiral precursors to the isoxazole ring. |

| Chiral Squaramide | Aza-Michael/Michael Addition | Formation of multiple stereocenters, including quaternary centers, with high diastereoselectivity and enantioselectivity. dntb.gov.ua | Synthesis of complex, functionalized spiro-heterocyclic systems related to aminoisoxazoles. |

| Bifunctional Thiourea/Amine | Michael/Henry Cascade | Asymmetric access to highly functionalized cyclic compounds. nih.gov | Stepwise construction of substituted isoxazole precursors. |

Transition metal catalysis provides robust and versatile methods for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for the synthesis and functionalization of this compound.

Amination Strategies: Direct C-H amination is a powerful technique for introducing nitrogen-containing functional groups into a molecule. nih.gov Transition metals like palladium, rhodium, and cobalt can catalyze the insertion of a nitrene or an amino group into a C-H bond. nih.govresearchgate.net For precursors to this compound, this could involve the intramolecular C-H amination of a suitably functionalized substrate to form a nitrogen-containing heterocycle. researchgate.net The use of aminating agents like anthranils in conjunction with transition metal catalysts has proven effective for creating amine and carbonyl functionalities simultaneously. rsc.orgresearchgate.net

Cross-Coupling Strategies: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. organic-chemistry.org This palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine is highly applicable for synthesizing functionalized arylamines. organic-chemistry.orgrsc.org In the context of this compound, this strategy could be employed to couple the amine group with various aryl or heteroaryl halides to generate a library of N-functionalized analogs. The choice of ligand (e.g., RuPhos, BrettPhos) is critical for achieving high efficiency and broad substrate scope, even with challenging or sterically hindered coupling partners. rsc.orgnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings can be used to functionalize the isoxazole core. By treating this compound as a heteroaryl halide, the chlorine atom at the C4 position can be substituted with various alkyl, alkenyl, alkynyl, or aryl groups. researchgate.net This approach allows for the late-stage diversification of the aminoisoxazole scaffold.

Table 2: Transition Metal-Catalyzed Reactions for Aminoisoxazole Functionalization

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Buchwald-Hartwig Amination | Pd / RuPhos or BrettPhos | Heteroaryl Halide, Primary/Secondary Amine | N-Aryl/N-Heteroaryl Amines | rsc.orgnih.gov |

| Allylic C-H Amination | Pd(II) / SOX Ligand | Terminal Olefin, Secondary Amine | Tertiary Allylic Amines | nih.govnih.gov |

| Suzuki Coupling | Pd(0) / Phosphine (B1218219) Ligand | Heteroaryl Halide, Boronic Acid | 4-Aryl-aminoisoxazoles | researchgate.net |

| Stille Coupling | Pd(0) / Phosphine Ligand | Heteroaryl Halide, Organostannane | 4-Alkyl/Alkenyl/Alkynyl-aminoisoxazoles | researchgate.net |

Protecting Group Strategies in Aminoisoxazole Synthesis

In the multi-step synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.org The synthesis of this compound and its analogs often requires the protection of the amino group to allow for selective transformations elsewhere in the molecule. thieme-connect.de

The choice of a protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal. jocpr.com For amino groups, carbamates are the most common class of protecting groups.

Common protecting groups for the amine functionality in aminoisoxazole synthesis include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid). rsc.orgorganic-chemistry.org

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine. organic-chemistry.orgresearchgate.net This allows for orthogonal protection strategies where both Boc and Fmoc groups can be used in the same molecule and removed selectively. organic-chemistry.org

Benzyloxycarbonyl (Cbz or Z): This group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation. thieme-connect.de

The selection of an appropriate protecting group strategy is crucial, especially in syntheses aiming to incorporate the aminoisoxazole core into larger molecules like peptidomimetics. rsc.orgthieme-connect.de An orthogonal strategy, where different protecting groups can be removed without affecting others, is highly valuable for the sequential functionalization of the molecule. organic-chemistry.org

Table 3: Common Protecting Groups for Amines in Heterocyclic Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) | Base, Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Acid, Hydrogenolysis |

| Benzyloxycarbonyl | Cbz (Z) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid, Base |

Optimization of Reaction Conditions and Solvent Effects

The success of a synthetic route to this compound and its derivatives heavily relies on the careful optimization of reaction parameters. Key variables include the choice of solvent, base, temperature, and catalyst loading.

Solvent Effects: The solvent can significantly influence reaction rates, selectivity, and yields by affecting the solubility of reagents and the stability of intermediates and transition states. In transition metal-catalyzed cross-coupling reactions, polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are often employed. The choice of solvent can impact the aggregation state and activity of the catalyst.

Base and Temperature: The selection of a base is critical in many synthetic steps, particularly in deprotonation and cross-coupling reactions. For example, in Buchwald-Hartwig amination, inorganic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are commonly used. The reaction temperature must be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions and decomposition of sensitive substrates.

Catalyst System Optimization: In catalytic reactions, the choice of metal precursor, ligand, and catalyst loading are paramount. For palladium-catalyzed reactions, optimizing the ligand-to-metal ratio can prevent catalyst deactivation and promote efficient turnover. For instance, in a key Buchwald-Hartwig coupling, an optimization study identified that the combination of a specific ligand (RuPhos), a strong base (KHMDS), and an appropriate protecting group led to a significant improvement in yield and enabled a multi-gram scale-up of the synthesis. nih.gov

Systematic screening of these parameters using design of experiment (DoE) methodologies can rapidly identify the optimal conditions for the synthesis of this compound, leading to improved yields, purity, and process scalability.

Elucidation of Reactivity and Mechanistic Pathways of 4 Chloroisoxazol 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Isoxazole (B147169) Ring

The isoxazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The presence of the electronegative chlorine atom at the 4-position further activates this position for SNAr reactions. This class of reaction is a cornerstone in the functionalization of electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.comwikipedia.org The general mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

The chlorine atom at the 4-position of 4-Chloroisoxazol-3-amine can be displaced by a variety of nucleophiles. This transformation is a valuable synthetic tool for introducing diverse functionalities into the isoxazole scaffold.

Amines as Nucleophiles: The reaction with primary and secondary amines leads to the formation of 4-(substituted-amino)isoxazol-3-amine derivatives. These reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the hydrogen chloride formed during the reaction. In many cases, an excess of the reacting amine can also serve as the base. nih.gov The nucleophilic attack of the amine on the C4 position of the isoxazole ring is the rate-determining step, leading to the formation of a tetrahedral intermediate which then rearomatizes by expelling the chloride ion. researchgate.net

O-Nucleophiles: Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide), can react with this compound to yield 4-alkoxyisoxazol-3-amine derivatives. These reactions are generally performed under anhydrous conditions to prevent the competing hydrolysis of the chloro-substituent. The choice of solvent is crucial and is often the corresponding alcohol of the alkoxide used.

S-Nucleophiles: Sulfur nucleophiles, like thiolates, are also effective in displacing the 4-chloro substituent. These reactions provide access to 4-(alkylthio)- or 4-(arylthio)isoxazol-3-amine compounds.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | R¹R²NH | 4-(R¹,R²-amino)isoxazol-3-amine |

| O-Nucleophile | NaOR | 4-Alkoxyisoxazol-3-amine |

| S-Nucleophile | NaSR | 4-(Alkyl/Arylthio)isoxazol-3-amine |

This table is illustrative and based on general principles of SNAr reactions on chloroheterocycles.

The facility of the SNAr reaction on the this compound ring is significantly influenced by both electronic effects of any additional substituents and the specific reaction conditions employed.

Substituent Effects: The presence of electron-withdrawing groups on the isoxazole ring would be expected to enhance the rate of nucleophilic attack by further stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org Conversely, electron-donating groups would likely decrease the reaction rate. The position of these substituents relative to the reaction center is also critical, with ortho and para positions generally exerting a more pronounced effect on stabilizing the intermediate through resonance. masterorganicchemistry.com

Reaction Conditions:

Solvent: The choice of solvent can have a substantial impact on the reaction rate and outcome. Polar aprotic solvents are often employed as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of the SNAr reaction. However, this must be balanced against the potential for side reactions or decomposition of the starting materials or products.

Base: In reactions with nucleophiles that possess an acidic proton (e.g., primary and secondary amines), the presence of a base is often necessary to facilitate the reaction. The strength and stoichiometry of the base can influence the reaction kinetics.

Electrophilic Reactivity of the Amino Group

The amino group at the 3-position of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to reaction with various electrophiles.

The amino group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net This reaction leads to the formation of the corresponding N-(4-chloroisoxazol-3-yl)amides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl from an acyl chloride). researchgate.net

Table 2: Examples of Acylation Reactions

| Acylating Agent | Product |

| Acetyl chloride | N-(4-chloroisoxazol-3-yl)acetamide |

| Acetic anhydride (B1165640) | N-(4-chloroisoxazol-3-yl)acetamide |

This table provides hypothetical examples based on general amine acylation chemistry.

The amino group can undergo N-alkylation with alkyl halides. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono-, di-, or even tri-alkylation can occur. With a tertiary amine as the starting material, reaction with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt in a process known as the Menshutkin reaction. wikipedia.org

The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. semanticscholar.orgnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. semanticscholar.org The formation of Schiff bases is a reversible process and is often driven to completion by the removal of water from the reaction mixture. This reaction is a common method for the preparation of compounds with a C=N double bond. nih.govresearchgate.net A variety of aldehydes and ketones can be used, leading to a diverse range of Schiff base derivatives. mdpi.comalayen.edu.iq

Electrophilic Substitution on the Isoxazole Ring System (e.g., lithiation at C4)

The isoxazole ring is generally considered electron-deficient, which can influence its reactivity in electrophilic aromatic substitution reactions. The position of substitution is dictated by the inductive and resonance effects of the ring heteroatoms and existing substituents. For isoxazoles, electrophilic attack is known to favor the C4 position. reddit.com

A key method for functionalizing the C4 position is through lithiation. This process involves the use of a strong base, such as n-butyllithium (n-BuLi), to deprotonate the C4 position, creating a highly reactive organolithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. The strong inductive effect of the ring oxygen atom makes the C4 proton relatively acidic and thus susceptible to deprotonation. cdnsciencepub.com For 3-substituted isoxazoles, lithiation typically occurs exclusively at the C4 position. cdnsciencepub.com

The general process can be outlined as follows:

Deprotonation: A strong lithium base, like LDA or n-BuLi, abstracts the proton at the C4 position of the isoxazole ring. researchgate.netnih.gov

Formation of Lithiated Intermediate: This results in the formation of a 4-lithioisoxazole species.

Electrophilic Quench: The reaction is then treated with an electrophile (e.g., aldehydes, ketones, CO2), which reacts with the nucleophilic carbon at the C4 position to form a new carbon-carbon bond. nih.gov

This method provides a versatile route to C4-substituted isoxazoles, which are valuable precursors for further synthetic transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Isoxazole Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.gov The chlorine atom at the C4 position of this compound serves as a handle for such transformations, most notably with palladium catalysts. These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, the C4-Cl bond can be coupled with various aryl or heteroaryl boronic acids to generate 4-aryl-isoxazol-3-amine derivatives.

The general catalytic cycle for the Suzuki-Miyaura coupling of this compound is as follows:

Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the C-Cl bond of the isoxazole, forming a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand, base, and solvent can significantly impact the efficiency and outcome of the reaction. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Phosphine-based (e.g., SPhos, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, KOtBu |

| Solvent | Toluene, Dioxane, DMF, Water rsc.org |

| Boron Reagent | Aryl/Heteroaryl boronic acid or ester |

This table represents typical conditions and may vary based on specific substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and applicability in pharmaceutical synthesis. youtube.com In the context of this compound, the C4-Cl bond can be substituted with a variety of primary or secondary amines to yield 4-(substituted-amino)isoxazol-3-amine derivatives.

The mechanism is similar to other palladium-catalyzed cross-couplings:

Oxidative Addition: The Pd(0) catalyst adds to the C-Cl bond. libretexts.org

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine nitrogen. wikipedia.org

Reductive Elimination: The C-N bond is formed, releasing the product and the regenerated Pd(0) catalyst. libretexts.org

The development of bulky, electron-rich phosphine (B1218219) ligands (often called Buchwald ligands) has been crucial for the success and broad applicability of this reaction, allowing for the coupling of even less reactive aryl chlorides. youtube.com

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role & Examples |

|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.org |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos) youtube.com |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |

| Amine | Primary amines, secondary amines, anilines, heterocycles |

This table outlines common components; specific choices depend on the substrates.

Ring-Opening and Rearrangement Processes Involving the Isoxazole Core

The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening and subsequent rearrangement reactions. researchgate.net This reactivity provides pathways to different heterocyclic systems or functionalized acyclic compounds.

Common methods for inducing isoxazole ring-opening include:

Reductive Cleavage: Catalytic hydrogenation or the use of reducing agents like iron can break the N-O bond, often leading to enaminones. researchgate.net The anticoagulant razaxaban, which contains an isoxazole ring, undergoes reductive ring-opening as its primary metabolic pathway. nih.gov

Base-Induced Opening: Strong bases can deprotonate a position adjacent to the ring, initiating a cascade that results in N-O bond scission. researchgate.net This is a known pathway for 3-unsubstituted isoxazoles. researchgate.net

Electrophilic Halogenation: The use of electrophilic halogenating agents such as N-chlorosuccinimide (NCS) can induce ring-opening chlorination of isoxazoles, yielding functionalized chloroketones. nih.gov

One notable rearrangement is the Boulton-Katritzky rearrangement , where isoxazolo[4,5-b]pyridine (B12869654) derivatives can rearrange into triazoles under basic conditions. beilstein-journals.org Another process involves the reaction of isoxazoles with enamines in an inverse electron-demand hetero-Diels-Alder reaction, which, after ring-opening of an intermediate, can lead to substituted pyridines. rsc.org

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic studies provide insight into the specific pathways of these reactions.

Lithiation: The regioselectivity of lithiation at C4 is primarily governed by the inductive effect of the ring oxygen, which increases the acidity of the C4 proton. cdnsciencepub.com

Suzuki-Miyaura Coupling: The catalytic cycle is well-established, with the oxidative addition of the C-Cl bond to the Pd(0) species often being the rate-determining step. libretexts.org Mechanistic studies have shown that the reaction proceeds through cis- and trans-isomers of the Pd(II) intermediate before reductive elimination. libretexts.org

Buchwald-Hartwig Amination: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. youtube.com Mechanistic insights from the Hartwig group have shown that reductive elimination can occur from either a three-coordinate or four-coordinate palladium complex, with the three-coordinate species being more reactive. wikipedia.org

Ring-Opening and Rearrangement: The mechanism of ring-opening is highly dependent on the reagents and conditions. For instance, electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, leading to a ring-opened diradical species. nsf.gov In base-catalyzed rearrangements, the initial step is often deprotonation, followed by an electrocyclic ring closure of an intermediate to form a new heterocyclic system. rsc.org In the case of some metabolic pathways, enzymatic processes facilitate the N-O bond cleavage. researchgate.net

Strategic Derivatization for Enhanced Synthetic Utility and Analytical Characterization

Introduction of Carboxylic Acid Derivatives (e.g., amides, esters, thioesters)

The primary amino group of 4-Chloroisoxazol-3-amine serves as a versatile handle for the introduction of carboxylic acid derivatives, including amides, esters, and thioesters. These transformations are fundamental in expanding the chemical space around the isoxazole (B147169) scaffold and are often crucial for eliciting or enhancing biological activity.

Amides: Amide bond formation is a prevalent strategy in medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) yields the corresponding N-(4-chloroisoxazol-3-yl)amides. rsc.orgrsc.org This transformation can be achieved through various coupling methods, often employing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to facilitate the reaction. rsc.orgnih.gov The resulting amide functionality can introduce key hydrogen bond donor and acceptor sites, which are often critical for molecular recognition and binding to biological targets. derpharmachemica.com The synthesis of amides can be performed in a one-pot procedure from carboxylic acids and amines using reagents like thionyl chloride. rsc.org

Esters: While direct esterification of the amino group is not standard, derivatization can lead to molecules incorporating ester functionalities. For instance, coupling this compound with a carboxylic acid that already contains an ester group is a common approach. These ester groups can influence the compound's solubility, membrane permeability, and metabolic stability. In some cases, esters are designed as prodrugs that are hydrolyzed in vivo to release the active parent compound. The synthesis of esters can be achieved by reacting the corresponding acid chloride with an alcohol. researchgate.netmdpi.com

Thioesters: Thioesters are analogs of esters where the oxygen atom of the ester linkage is replaced by a sulfur atom. They are generally more reactive than their oxygen-containing counterparts and can serve as valuable intermediates in organic synthesis. nih.gov The synthesis of thioesters can be accomplished through the acylation of thiols. organic-chemistry.org A direct photocatalyzed hydrogen atom transfer enables a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur to produce thioesters. organic-chemistry.org While less common in final drug molecules, the thioester functionality can be a useful synthetic tool for further elaboration of the this compound scaffold.

Table 1: Synthesis of Carboxylic Acid Derivatives of this compound

| Derivative | General Synthesis Method | Key Reagents | Potential Applications |

| Amides | Acylation of the amino group | Carboxylic acids, Acyl chlorides, Coupling agents (e.g., DCC, SOCl₂) rsc.orgnih.gov | Introduction of H-bond donors/acceptors, Modulation of biological activity |

| Esters | Coupling with ester-containing carboxylic acids | Ester-functionalized acyl chlorides or acids | Prodrug design, Improved solubility and permeability |

| Thioesters | Acylation of thiols or coupling with thio-acids | Thioacids, Acylating agents | Synthetic intermediates, Bioisosteric replacement |

Functionalization for Analytical Purposes

Derivatization of this compound is also a key strategy for enhancing its detectability and enabling the separation of stereoisomers for analytical purposes.

In cases where derivatives of this compound are chiral, determining the enantiomeric purity is essential. Chiral derivatization involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC. researchgate.netnih.gov Common CDAs for amines include Mosher's acid chloride (MTPA-Cl) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). nih.gov The choice of the CDA is critical and depends on the specific properties of the analyte and the analytical method. researchgate.net

To improve the chromatographic behavior and mass spectrometric detection of this compound and its derivatives, various derivatization strategies can be employed. The primary amino group can be modified to introduce a chromophore or a fluorophore, enhancing its detection by UV-Vis or fluorescence detectors in HPLC. nih.govscienceopen.comresearchgate.net Reagents like dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose. nih.govnih.gov

For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the amine. scienceopen.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to convert the amine into its more volatile trimethylsilyl (B98337) derivative. researchgate.net

In mass spectrometry (MS), derivatization can be used to improve ionization efficiency and to produce characteristic fragmentation patterns that aid in structural elucidation. nih.govnih.gov Tagging the amine with a group that has a high proton affinity can enhance the signal in electrospray ionization (ESI)-MS. nih.gov

Table 2: Analytical Derivatization of this compound

| Analytical Technique | Derivatization Goal | Example Reagent(s) |

| Chiral HPLC | Separation of enantiomers | Mosher's acid chloride (MTPA-Cl), Marfey's reagent (FDAA) nih.gov |

| HPLC-UV/Fluorescence | Enhance detection | Dansyl chloride, Dabsyl chloride, FMOC-Cl nih.govnih.gov |

| Gas Chromatography (GC) | Increase volatility | BSTFA (silylation) researchgate.net |

| Mass Spectrometry (MS) | Improve ionization and fragmentation | Reagents that increase proton affinity nih.gov |

Design of Scaffold-Based Derivatives for Diverse Chemical Libraries

The this compound scaffold is an attractive starting point for the construction of diverse chemical libraries for high-throughput screening. By systematically reacting the primary amino group with a wide array of building blocks, a large number of structurally related compounds can be rapidly synthesized. This approach, often referred to as diversity-oriented synthesis, is a powerful tool in the early stages of drug discovery for identifying novel hits with desired biological activities. The amide coupling reaction is particularly well-suited for this purpose due to its reliability and the vast commercial availability of carboxylic acids. derpharmachemica.com

Selective Protecting Group Manipulations for Multi-Step Syntheses

In the context of multi-step syntheses involving this compound, the primary amino group often requires protection to prevent it from reacting with reagents intended for other parts of the molecule. utdallas.eduorganic-chemistry.org The choice of a suitable protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its selective removal. nih.gov

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides, such as the acetyl (Ac) group. jocpr.com These groups can be introduced under specific conditions and later removed without affecting other functional groups in the molecule. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. This orthogonal stability allows for the selective deprotection and further functionalization of different parts of a complex molecule. organic-chemistry.org The use of protecting groups is an essential strategy for achieving chemo- and regioselectivity in the synthesis of complex derivatives of this compound.

Table 3: Common Protecting Groups for the Amino Group of this compound

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis |

Advanced Spectroscopic and Structural Elucidation of 4 Chloroisoxazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Chloroisoxazol-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the amine protons and the single proton on the isoxazole (B147169) ring. The chemical environment of each nucleus, influenced by factors like electronegativity and aromaticity, dictates its chemical shift (δ).

The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. This signal is expected in the range of δ 4.5-6.0 ppm. The lone proton on the isoxazole ring, H-5, is anticipated to appear as a sharp singlet further downfield, likely in the region of δ 8.0-8.5 ppm, due to the electronic effects of the heterocyclic ring system.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals for the isoxazole ring carbons are expected. Based on data from related isoxazole structures, the chemical shifts can be predicted. researchgate.netacs.org The C-3 carbon, bonded to the electronegative nitrogen and the amine group, is expected around δ 160-165 ppm. The C-4 carbon, directly attached to the chlorine atom, would be significantly deshielded, appearing in the δ 115-125 ppm range. The C-5 carbon is predicted to resonate at approximately δ 150-155 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amine | ¹H | 4.5 - 6.0 | Broad Singlet |

| H-5 | ¹H | 8.0 - 8.5 | Singlet |

| C-3 | ¹³C | 160 - 165 | Singlet |

| C-4 | ¹³C | 115 - 125 | Singlet |

| C-5 | ¹³C | 150 - 155 | Singlet |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons, typically over two to three bonds. For this compound itself, a COSY spectrum would be trivial as there are no vicinal or geminal protons to show correlation. However, for derivatives with substituents, it would be invaluable for mapping out proton-proton networks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H-5 (at ~δ 8.0-8.5) with the ¹³C signal of C-5 (at ~δ 150-155). This provides an unambiguous assignment of the C-5/H-5 pair. The amine protons may or may not show a correlation depending on their exchange rate with the solvent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds. nih.govyoutube.com For this compound, the following key correlations would be expected:

The H-5 proton (~δ 8.0-8.5) would show cross-peaks to the C-4 carbon (~δ 115-125) and the C-3 carbon (~δ 160-165), confirming the connectivity within the isoxazole ring.

The amine protons (~δ 4.5-6.0) would show a correlation to the C-3 carbon (~δ 160-165) and potentially a weaker three-bond correlation to the C-4 carbon (~δ 115-125). These correlations firmly place the amino group at the C-3 position.

This compound itself is an achiral molecule. However, it can be used as a synthon to create chiral derivatives, for instance, by nucleophilic substitution or acylation at the amine group. When a racemic or scalemic mixture of such a chiral derivative is produced, NMR spectroscopy can be employed to determine its enantiomeric purity or enantiomeric excess (ee). researchgate.net

This is achieved by reacting the chiral amine derivative with a highly pure chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). nih.govwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. nih.govlibretexts.org

Upon formation of the diastereomeric amides, the signals in the ¹H NMR spectrum for the previously equivalent protons in the enantiomers will appear at different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio of the two can be calculated, which directly reflects the enantiomeric ratio of the original chiral derivative. researchgate.netbath.ac.uk Chiral solvating agents (CSAs) can also be used, which form transient, non-covalent diastereomeric complexes, achieving the same goal without chemical modification of the analyte. unipi.itrsc.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular "fingerprint." researchgate.net

For this compound, the IR spectrum is expected to show several key absorption bands:

N-H Stretching: The primary amine group will exhibit two distinct stretching bands (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. msu.edu

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which will produce characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. researchgate.net

Ring Vibrations: Skeletal vibrations of the isoxazole ring are expected in the fingerprint region, typically between 1300-1500 cm⁻¹. nih.gov

N-H Bending: The scissoring motion of the -NH₂ group typically appears as a moderately strong band around 1600-1640 cm⁻¹. msu.edu

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the lower frequency range of the fingerprint region, typically between 850-550 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides complementary information. While N-H and O-H bonds often give weak Raman signals, the C=C and C=N bonds of the aromatic isoxazole ring are expected to produce strong and sharp signals. The C-Cl bond also typically gives a discernible Raman signal.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| Asymmetric & Symmetric Stretch | -NH₂ (Amine) | 3300 - 3500 | Medium |

| Scissoring (Bend) | -NH₂ (Amine) | 1600 - 1640 | Medium-Strong |

| Stretch | C=N / C=C (Isoxazole Ring) | 1500 - 1650 | Medium-Strong |

| Stretch | C-Cl | 550 - 850 | Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity.

For this compound (C₃H₃ClN₂O), the calculated monoisotopic mass is 118.0012 Da. In electrospray ionization (ESI) positive mode, the compound would be detected as the protonated molecule, [M+H]⁺, with the formula C₃H₄ClN₂O⁺.

The theoretical exact mass for this ion is:

[M+H]⁺ (with ³⁵Cl): 119.0088 Da

[M+H]⁺ (with ³⁷Cl): 121.0059 Da

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion region will show two peaks: an M+ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1. Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule.

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

| [M(³⁵Cl)+H]⁺ | C₃H₄³⁵ClN₂O⁺ | 119.0088 |

| [M(³⁷Cl)+H]⁺ | C₃H₄³⁷ClN₂O⁺ | 121.0059 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides critical insights into its molecular structure by elucidating its fragmentation pathways under conditions such as collision-induced dissociation (CID). While specific fragmentation data for this compound is not extensively published, a detailed fragmentation pattern can be predicted based on the known behavior of substituted isoxazoles and related heterocyclic compounds. surrey.ac.uknih.govunito.it

The isoxazole ring is known to be susceptible to cleavage upon energetic activation. The primary fragmentation of the protonated molecular ion of this compound (m/z 119/121, due to 35Cl/37Cl isotopes) is expected to involve the characteristic cleavage of the heterocyclic ring. nih.gov The fragmentation pathways are significantly influenced by the presence of the amino and chloro substituents.

Key fragmentation pathways for this compound likely include:

Ring Cleavage: The N-O bond, being the weakest in the isoxazole ring, is a probable site for initial cleavage. This can lead to the formation of various open-chain intermediates that subsequently fragment.

Loss of Small Molecules: Common neutral losses from the molecular ion or subsequent fragments are expected, such as the loss of CO, HCN, and HCl. miamioh.edunih.gov The loss of a chlorine radical (Cl•) is also a primary fragmentation route for chloro-aromatic compounds. miamioh.edu

Influence of the Amino Group: The amino group at the 3-position can direct fragmentation pathways, often participating in rearrangements or stabilizing adjacent fragment ions. surrey.ac.uk

A plausible fragmentation scheme would initiate with the protonated molecule [M+H]+. Subsequent fragmentation could involve the loss of carbon monoxide to form a charged azirine intermediate, or cleavage across the ring to eliminate cyanamide (B42294) (CH₂N₂). The loss of the chlorine atom or hydrogen chloride (HCl) would be a prominent fragmentation pathway, leading to significant ions in the spectrum. nih.gov The isotopic signature of chlorine (approximately 3:1 ratio for 35Cl:37Cl) would be a key diagnostic feature for all chlorine-containing fragments. miamioh.edu

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure/Formula |

|---|---|---|---|

| 119/121 | 91/93 | CO | [C₂H₂ClN₂]⁺ |

| 119/121 | 84 | Cl | [C₃H₄N₂O]⁺ |

| 119/121 | 83 | HCl | [C₃H₃N₂O]⁺ |

| 91/93 | 64/66 | HCN | [CHClN]⁺ |

| 84 | 56 | CO | [C₂H₄N₂]⁺ |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

While the specific crystal structure of this compound has not been reported in publicly available databases, analysis of closely related aminoisoxazole derivatives provides a strong basis for predicting its solid-state architecture. rsc.org For instance, the crystal structures of N-Boc protected aminoisoxazole derivatives reveal key conformational features that are likely to be conserved. rsc.org

The isoxazole ring itself is expected to be essentially planar. The exocyclic amino group at the C3 position and the chlorine atom at the C4 position will lie in or very close to the plane of the ring. The solid-state conformation is significantly influenced by intermolecular forces. The presence of the amino group allows for the formation of hydrogen bonds (N-H···N or N-H···O), which would play a crucial role in the crystal packing. nih.gov These hydrogen bonds can lead to the formation of extended networks, such as chains or sheets, defining the supramolecular architecture of the crystal.

The C-Cl bond length is expected to be within the typical range for chlorine attached to an sp²-hybridized carbon atom. The C-N bond of the amino group will also exhibit standard bond lengths. The geometry around the isoxazole ring will reflect its aromatic character, with bond lengths intermediate between single and double bonds. The repulsion between the lone pairs of the adjacent nitrogen and oxygen atoms in the ring, along with the electronic effects of the chloro and amino substituents, will subtly influence the endocyclic bond angles. A study of a related Boc-protected aminoisoxazole derivative indicated a potential repulsion between a carbonyl oxygen and the isoxazole nitrogen, suggesting that substituent conformations are finely tuned by electronic and steric effects. rsc.org

| Crystallographic Parameter | Expected Value / Feature for this compound | Reference/Basis |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Depends on molecular packing |

| Molecular Geometry | Planar isoxazole ring | Inherent geometry of the isoxazole heterocycle |

| Intermolecular Interactions | Strong N-H···N or N-H···O hydrogen bonding | Presence of amino group (donor) and ring nitrogen/oxygen (acceptor) |

| Conformation of Substituents | Amino and Chloro groups likely coplanar with the ring | Minimization of steric hindrance and maximization of electronic conjugation |

| Unit Cell Dimensions (Å) | Dependent on specific crystal packing | Analogous structures suggest cell lengths in the range of 5-20 Å rsc.org |

Computational Chemistry and Theoretical Studies of 4 Chloroisoxazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing a wealth of information about its stability, structure, and intrinsic properties. researchgate.net

The electronic structure of 4-Chloroisoxazol-3-amine is central to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic nature. scirp.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies greater stability. Calculations provide precise energy values for these orbitals, allowing for the quantitative assessment of the molecule's reactivity profile. nih.gov

Charge density analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, complements the FMO analysis. MEP maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amine group, with positive potential near the hydrogen atoms.

| Parameter | Description | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate electrons (nucleophilicity) and the ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept electrons (electrophilicity) and the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Identifies electron-rich sites for electrophilic attack and electron-poor sites for nucleophilic attack. researchgate.net |

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters. By computing the second derivatives of the energy with respect to atomic positions, one can calculate harmonic vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure.

Furthermore, these calculations can be used to explore the conformational landscape of this compound. By systematically rotating the amine group and other flexible bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points between them represent the transition states for conformational changes. This analysis reveals the most probable shapes the molecule will adopt and the energy barriers required for it to transition between them.

| Parameter Type | Specific Parameter | Application |

|---|---|---|

| Vibrational | IR Frequencies & Intensities | Assignment of experimental IR spectra, identification of functional groups. |

| Magnetic | NMR Chemical Shifts | Structural elucidation and interpretation of experimental NMR data. |

| Electronic | UV-Vis Absorption Wavelengths (λmax) | Prediction of electronic transitions and interpretation of UV-Vis spectra. scirp.org |

| Energetic | Conformational Energy Barriers | Determination of rotational barriers and the flexibility of the molecule. |

Mechanistic Studies and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can map the entire reaction pathway from reactants to products. This involves locating all stationary points along the reaction coordinate, including intermediates and, most importantly, transition states.

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction and is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy (barrier) of the reaction, which is the primary determinant of the reaction rate. By analyzing the geometry of the TS, chemists can gain insight into the bonding changes occurring during the crucial step of the reaction.

| Component | Description | Derived Information |

|---|---|---|

| Potential Energy Surface (PES) Scan | Calculation of energy as a function of a geometric coordinate (e.g., bond distance). | Initial guess for reactant, product, and transition state geometries. |

| Transition State Optimization | A geometry optimization algorithm that locates a saddle point on the PES. | The precise geometry and energy of the transition state. |

| Frequency Calculation | Calculation of vibrational frequencies at a stationary point. | Confirms a minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). Provides the zero-point vibrational energy. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from the transition state. | Confirms that the identified TS correctly connects the desired reactants and products. |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including explicit solvent molecules, to trace the trajectory of the system. researchgate.net

For this compound, MD simulations can reveal how the molecule behaves in a solution, how it interacts with solvent molecules, and the timescales of its conformational changes. researchgate.net Analysis of the MD trajectory provides key metrics that describe the molecule's structural stability and flexibility.

| Metric | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the molecule during the simulation. Large fluctuations suggest flexibility. |

| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | Measures the compactness of the molecule. Changes in Rg can indicate unfolding or significant conformational shifts. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides information on how the molecule interacts with its solvent environment. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterizes specific interactions, such as hydrogen bonding between the amine group and water molecules. |

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling seeks to establish a quantitative link between a molecule's structural or electronic properties and its observed chemical reactivity. Computational chemistry is essential for SRR as it provides the necessary quantitative descriptors. By calculating properties like the HOMO-LUMO gap, atomic charges, dipole moments, and various thermodynamic parameters for a series of related compounds, a predictive model can be built.

For a class of compounds including this compound, an SRR model could, for instance, correlate the calculated electrophilicity index with experimentally measured reaction rates in a nucleophilic substitution reaction. Such models are powerful tools for predicting the reactivity of novel, unsynthesized derivatives, thereby accelerating the design of molecules with desired chemical properties.

Application of Conceptual Density Functional Theory (DFT) for Reactivity Descriptors

Conceptual DFT is a branch of theoretical chemistry that defines a suite of descriptors for chemical reactivity based on the response of a system's energy to a change in its number of electrons. researchgate.net These descriptors provide a rigorous, quantitative framework for chemical concepts like electronegativity and hardness. scielo.org.mxfrontiersin.orgnih.gov They are calculated from the energies of the neutral, anionic, and cationic species, which are often approximated using the HOMO and LUMO energies from a single calculation. nih.gov

These descriptors offer a deeper understanding of the intrinsic reactivity of this compound. For example, the electrophilicity index (ω) quantifies the molecule's ability to act as an electron acceptor, while local descriptors like Fukui functions can predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. semanticscholar.org

| Descriptor | Formula (using I and A) | Formula (using HOMO/LUMO) | Chemical Interpretation |

|---|---|---|---|

| Ionization Potential (I) | E(N-1) - E(N) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | E(N) - E(N+1) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | -(EHOMO + ELUMO) / 2 | The tendency of a species to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution; half of the HOMO-LUMO gap. |

| Global Softness (S) | 1 / (2η) | 1 / (ELUMO - EHOMO) | The reciprocal of hardness; a measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | (EHOMO + ELUMO)2 / (4(ELUMO - EHOMO)) | A global measure of a molecule's electrophilic character. |

4 Chloroisoxazol 3 Amine As a Versatile Building Block in Organic Synthesis

Enabling Core for Novel Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of 4-Chloroisoxazol-3-amine makes it an excellent starting material for the synthesis of fused nitrogen-containing heterocyclic systems. The amino group can act as a nucleophile to construct a new ring, while the chloro substituent can be a site for further functionalization or cyclization. A prime example of this utility is in the synthesis of isoxazolo[4,5-d]pyrimidines, a class of compounds with demonstrated pharmacological activities, including anxiolytic properties. nih.gov

The general synthetic strategy involves the condensation of a 3-aminoisoxazole (B106053) derivative with a 1,3-dicarbonyl compound or its equivalent. While specific examples starting from this compound are not extensively detailed in the literature, the established reactivity of related compounds, such as 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide, provides a clear precedent for its potential in this area. nih.gov The reaction sequence typically involves the initial formation of an enamine or a related intermediate by the reaction of the 3-amino group with one of the carbonyl functionalities, followed by intramolecular cyclization and dehydration to afford the fused pyrimidine (B1678525) ring.

Similarly, the synthesis of other fused systems like isoxazolo[5,4-b]pyridines has been achieved from 5-aminoisoxazole derivatives. researchgate.net This suggests that this compound could be a valuable precursor for the corresponding isoxazolo[4,5-b]pyridines, further expanding the library of accessible heterocyclic scaffolds. The presence of the chloro group at the 4-position of the isoxazole (B147169) ring offers a handle for subsequent cross-coupling reactions, allowing for the introduction of additional diversity into the final molecules.

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminoisoxazoles

| Starting Material Analogue | Reagents | Fused Heterocycle | Potential Application | Reference |

|---|---|---|---|---|

| 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide | 1,3-Dicarbonyl compounds | Isoxazolo[4,5-d]pyrimidinones | Anxiolytic agents | nih.gov |

| 5-Aminoisoxazoles | Aryl glyoxal, malononitrile | Isoxazolo[5,4-b]pyridines | Bioactive compounds | researchgate.net |

Scaffold in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The structural features of this compound, particularly the presence of the amidine-like functionality within the isoxazole ring, make it an attractive candidate for participation in various MCRs.

One notable example is the three-component reaction of 3-amino-5-methylisoxazole (B124983) with aromatic aldehydes and 2-naphthol (B1666908) to produce 3-aminoisoxazol-methylnaphthols. researchgate.net This reaction demonstrates the ability of the 3-aminoisoxazole scaffold to act as the amine component in a Mannich-type reaction, leading to the formation of structurally diverse and potentially biologically active molecules in an atom-economical fashion. researchgate.net It is highly probable that this compound would exhibit similar reactivity in this and other MCRs.

Furthermore, the cyclic amidine substructure of this compound suggests its potential utility in the Groebke-Blackburn-Bienaymé (GBB) reaction. The GBB reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to form fused 3-aminoimidazole derivatives. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov The use of 3-aminoisoxazole derivatives as the amidine component could lead to the synthesis of novel isoxazolo-fused imidazoles, a class of heterocycles with significant potential in medicinal chemistry.

Precursor for Advanced Organic Scaffolds and Architectures

The ability of this compound to serve as a building block for fused heterocyclic systems directly translates to its role as a precursor for more advanced and complex organic scaffolds. The isoxazolo[4,5-d]pyrimidine and isoxazolo[5,4-b]pyridine (B12869864) cores, for instance, can be further elaborated to create molecules with intricate three-dimensional structures and tailored biological activities.

The chloro substituent at the 4-position of the isoxazole ring is a key feature that enhances its utility as a precursor. This halogen atom can be readily displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at a late stage in the synthetic sequence. This late-stage functionalization is a highly desirable strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

The development of novel synthetic methodologies, such as the three-component reaction to access N-(hetero)aryl-4,5-unsubstituted pyrroles from aromatic amines and 1,3-dicarbonyl compounds, highlights the continuous search for efficient ways to build complex scaffolds. nih.govbeilstein-journals.orgresearchgate.net While not directly employing this compound, these methods underscore the importance of versatile building blocks in accessing diverse chemical space.

Utility in High-Throughput Synthesis and Chemical Library Generation

The generation of chemical libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. The properties of this compound make it an ideal scaffold for combinatorial chemistry and the creation of diverse molecular libraries. Its ability to participate in MCRs and its potential for late-stage functionalization via the chloro group are particularly advantageous in this context.

The combinatorial synthesis of isoxazole-based libraries has been successfully employed to identify new antithrombotic agents. nih.gov By utilizing solid-phase synthesis techniques, large numbers of isoxazole derivatives can be prepared in a parallel fashion, allowing for the rapid exploration of chemical space around this privileged scaffold. nih.gov this compound, with its two points of diversity (the amino group and the chloro group), is well-suited for such an approach. For example, the amino group can be acylated or alkylated with a diverse set of reagents, while the chloro group can be subjected to a variety of cross-coupling reactions.

The principles of diversity-oriented synthesis (DOS), which aim to create libraries of structurally complex and diverse molecules, can be readily applied using this compound as a starting point. nih.govfrontiersin.org The construction of fused heterocyclic systems and their subsequent functionalization can lead to a wide array of molecular architectures from a single, readily available building block.

Table 2: Suitability of this compound for Chemical Library Generation

| Feature | Application in Library Synthesis |

|---|---|

| Amino Group | Acylation, alkylation, participation in MCRs with a diverse set of partners. |

| Chloro Group | Nucleophilic substitution, transition-metal-catalyzed cross-coupling reactions with a wide range of coupling partners. |

Role in the Design of Non-Canonical Amino Acid Analogs and Peptidomimetics

Non-canonical amino acids and peptidomimetics are of great interest in drug discovery as they can lead to peptides with improved stability, bioavailability, and biological activity. The isoxazole scaffold has been successfully incorporated into peptidomimetics, and isoxazole-derived amino acids have been synthesized and used as acetyl-lysine mimics. rsc.orgresearchgate.net

The structure of this compound offers a unique starting point for the design of novel non-canonical amino acid analogs. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been described as a non-proteinogenic β-amino acid and has been incorporated into peptides using solid-phase peptide synthesis. nih.govnih.gov This demonstrates the potential of the aminoisoxazole scaffold to serve as a template for new amino acid designs. The 3-amino group of this compound could be protected, and the chloro group could be used as a handle to introduce a carboxylic acid functionality or other side chains, leading to a variety of novel β-amino acid derivatives. nih.govmiamioh.eduillinois.eduhilarispublisher.comwustl.edu

The incorporation of such isoxazole-based amino acids into peptides could lead to peptidomimetics with unique conformational properties and biological activities. The rigid isoxazole ring can act as a constraint, influencing the secondary structure of the peptide and potentially enhancing its binding affinity to biological targets. The development of practical, large-scale syntheses of aminoisoxazoles further underscores their value as building blocks for drug discovery and the synthesis of peptidomimetics. rsc.org

Concluding Remarks and Future Research Trajectories

Summary of Current Understanding and Key Achievements in 4-Chloroisoxazol-3-amine Chemistry